2-Chloro-6-nitrothiazolo[4,5-b]pyridine

Catalog No.
S3576835
CAS No.
857970-02-6
M.F
C6H2ClN3O2S
M. Wt
215.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-nitrothiazolo[4,5-b]pyridine

CAS Number

857970-02-6

Product Name

2-Chloro-6-nitrothiazolo[4,5-b]pyridine

IUPAC Name

2-chloro-6-nitro-[1,3]thiazolo[4,5-b]pyridine

Molecular Formula

C6H2ClN3O2S

Molecular Weight

215.62 g/mol

InChI

InChI=1S/C6H2ClN3O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H

InChI Key

ZAWXFDQGLNLZGS-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1SC(=N2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)[N+](=O)[O-]

Description

The exact mass of the compound 2-Chloro-6-nitrothiazolo[4,5-b]pyridine is 214.9556252 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Heterocyclic Ring Structure

    The molecule contains a thiazolo[4,5-b]pyridine ring system. Heterocyclic rings are prevalent in many biologically active molecules, and this particular ring system is found in some antimicrobials []. However, further research is needed to determine if 2-Chloro-6-nitrothiazolo[4,5-b]pyridine itself possesses antimicrobial properties.

  • Functional Groups

    The presence of a nitro group (NO2) suggests potential applications in areas where electron-withdrawing properties are useful. Nitro groups can be involved in various reactions and influence the overall reactivity of the molecule []. The chloro (Cl) group can also participate in substitution reactions, potentially allowing for the creation of analogues with different properties.

2-Chloro-6-nitrothiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine structure. Its molecular formula is C7H4ClN3O2S, and it is characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position of the thiazole ring. This compound is part of a larger class of thiazolo-pyridine derivatives that have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 2-chloro-6-nitrothiazolo[4,5-b]pyridine is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction: The nitro group can undergo reduction to form an amine, which may enhance biological activity.
  • Condensation Reactions: This compound can participate in condensation reactions with various amines or thiols, leading to the formation of more complex structures.

2-Chloro-6-nitrothiazolo[4,5-b]pyridine exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Research indicates that derivatives of this compound may possess:

  • Antimicrobial Properties: Certain derivatives have shown efficacy against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that this compound can inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition: It has been identified as a potential inhibitor of specific enzymes involved in disease processes, including those related to autoimmune disorders.

The synthesis of 2-chloro-6-nitrothiazolo[4,5-b]pyridine can be achieved through several methods:

  • One-Step Synthesis: A straightforward method involves reacting chloronitropyridines with thioamides or thioureas. This approach allows for the rapid generation of various thiazolo[4,5-b]pyridine derivatives with different substituents at the 2-position .
  • Multistep Synthesis: More complex synthetic routes may involve multiple reaction steps, including halogenation and nitration processes to introduce the chlorine and nitro groups selectively.

The applications of 2-chloro-6-nitrothiazolo[4,5-b]pyridine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents in treating infections and cancers.
  • Chemical Probes: This compound serves as a chemical probe in biological research to study enzyme mechanisms and cellular processes.
  • Agricultural Chemicals: Some derivatives may find use as fungicides or herbicides due to their antimicrobial properties.

Studies investigating the interactions of 2-chloro-6-nitrothiazolo[4,5-b]pyridine with biological targets have revealed:

  • Binding Affinity: Research has indicated that this compound can bind effectively to certain protein targets, influencing their activity.
  • Mechanism of Action: Understanding how this compound interacts at the molecular level helps elucidate its potential therapeutic mechanisms.

Several compounds share structural similarities with 2-chloro-6-nitrothiazolo[4,5-b]pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-Chloro-6-methylthiazolo[4,5-b]pyridineMethyl group instead of nitroAntimicrobial
7-Hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-oneHydroxy group at position 7HIV integrase inhibition
Thiazolo[5,4-b]pyridineLacks chlorine and nitro groupsGeneral pharmacological activity
6-Nitrothiazolo[5,4-b]pyridineNo chlorine substituentPotential anticancer properties

These compounds highlight the versatility within the thiazolo-pyridine class and underscore the unique position of 2-chloro-6-nitrothiazolo[4,5-b]pyridine due to its specific functional groups which enhance its biological activity and potential applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

214.9556252 g/mol

Monoisotopic Mass

214.9556252 g/mol

Heavy Atom Count

13

Wikipedia

2-Chloro-6-nitrothiazolo[4,5-b]pyridine

Dates

Last modified: 07-26-2023

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